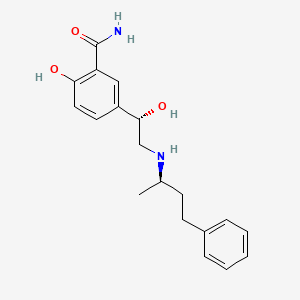
N(2)-succinyl-L-ornithinate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(2)-succinyl-L-ornithinate(1-) is a derivative of L-ornithine, an amino acid that plays a crucial role in the urea cycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(2)-succinyl-L-ornithinate(1-) typically involves the reaction of L-ornithine with succinic anhydride. The reaction is carried out in an aqueous medium, often under mild acidic or basic conditions to facilitate the formation of the succinylated product. The reaction can be represented as follows:
L-ornithine+succinic anhydride→N(2)-succinyl-L-ornithinate(1-)
Industrial Production Methods
Industrial production of N(2)-succinyl-L-ornithinate(1-) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N(2)-succinyl-L-ornithinate(1-) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This
Properties
Molecular Formula |
C9H15N2O5- |
|---|---|
Molecular Weight |
231.23 g/mol |
IUPAC Name |
(2S)-5-azaniumyl-2-(3-carboxylatopropanoylamino)pentanoate |
InChI |
InChI=1S/C9H16N2O5/c10-5-1-2-6(9(15)16)11-7(12)3-4-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/p-1/t6-/m0/s1 |
InChI Key |
VWXQFHJBQHTHMK-LURJTMIESA-M |
Isomeric SMILES |
C(C[C@@H](C(=O)[O-])NC(=O)CCC(=O)[O-])C[NH3+] |
Canonical SMILES |
C(CC(C(=O)[O-])NC(=O)CCC(=O)[O-])C[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


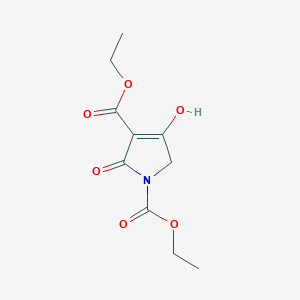
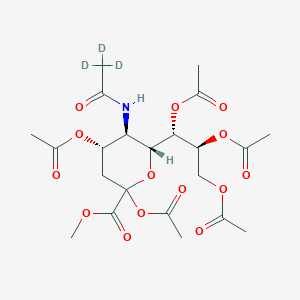
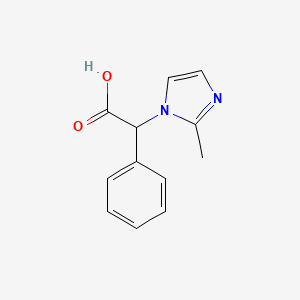
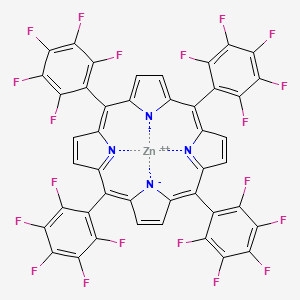
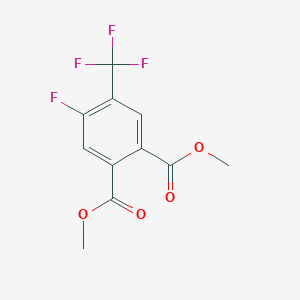
![(5S,8R,9S,10S,13S,14S,17S)-2-bromo-17-hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13411910.png)
![2-Propenoic acid, 2-methyl-, 2-[methyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13411918.png)


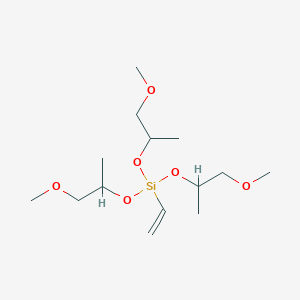
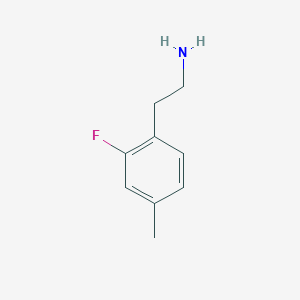
![4-[4-[(3,5-dichlorophenyl)carbamoylamino]-2-(2H-tetrazol-5-yl)phenyl]-N,N-dimethylbenzamide](/img/structure/B13411943.png)

